(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol
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Overview
Description
(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol is a chemical compound that belongs to the class of nitro compounds It features a pyrrole ring substituted with a nitro group at the 2-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the nitration of 1-methylpyrrole followed by the introduction of the hydroxymethyl group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration. The hydroxymethylation can be performed using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (1-Methyl-2-nitro-1H-pyrrol-3-yl)carboxylic acid.
Reduction: (1-Methyl-2-amino-1H-pyrrol-3-yl)methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol depends on its chemical structure and the specific biological target. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar pyrrole structure but with different substituents.
Indole derivatives: Share a similar heterocyclic ring system but differ in the position and type of substituents.
Uniqueness
(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol is unique due to the combination of its nitro, methyl, and hydroxymethyl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1-methyl-2-nitropyrrol-3-yl)methanol |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-2-5(4-9)6(7)8(10)11/h2-3,9H,4H2,1H3 |
InChI Key |
SIAMKUDFWMIHOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
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